Cas no 848080-31-9 (N-(1-Ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide)
N-(1-Ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(1-Ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide
- METHANESULFONAMIDE, N-(1-ETHYL-1,2,3,4-TETRAHYDRO-7-QUINOLINYL)-1,1,1-TRIFLUORO-
- N-(1-ethyl-3,4-dihydro-2H-quinolin-7-yl)-1,1,1-trifluoromethanesulfonamide
- N-(1-ETHYL-1,2,3,4-TETRAHYDRO-7-QUINOLINYL)-1,1,1-TRIFLUORO-METHANESULFONAMIDE
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- Inchi: InChI=1S/C12H15F3N2O2S/c1-2-17-7-3-4-9-5-6-10(8-11(9)17)16-20(18,19)12(13,14)15/h5-6,8,16H,2-4,7H2,1H3
- InChI Key: UDCZVINYUQFTCY-UHFFFAOYSA-N
- SMILES: CCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(F)(F)F
Computed Properties
- Exact Mass: 308.08100
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 57.79000
- LogP: 3.93940
N-(1-Ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N-(1-Ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189007099-1g |
N-(1-Ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide |
848080-31-9 | 95% | 1g |
$400.00 | 2023-08-31 | |
| Chemenu | CM131992-1g |
N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide |
848080-31-9 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM131992-1g |
N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide |
848080-31-9 | 95% | 1g |
$333 | 2021-08-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743600-1g |
n-(1-Ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide |
848080-31-9 | 98% | 1g |
¥2566.00 | 2024-07-28 | |
| Crysdot LLC | CD11047107-1g |
N-(1-Ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide |
848080-31-9 | 95+% | 1g |
$353 | 2024-07-18 | |
| Ambeed | A420423-1g |
N-(1-Ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide |
848080-31-9 | 95+% | 1g |
$282.0 | 2025-04-16 |
N-(1-Ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide Suppliers
N-(1-Ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on N-(1-Ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide
N-(1-Ethyl-1,2,3,4-Tetrahydroquinolin-7-Yl)-1,1,1-Trifluoromethanesulfonamide: A Comprehensive Overview
The compound with CAS No. 848080-31-9, known as N-(1-Ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug discovery and development. The tetrahydroquinolin core of the molecule provides a rigid framework that can be further functionalized to enhance its bioactivity and selectivity. Recent studies have highlighted the importance of such structures in modulating enzyme activity and receptor binding.
One of the key aspects of this compound is its trifluoromethanesulfonamide group, which contributes to its stability and lipophilicity. This group is particularly useful in medicinal chemistry due to its ability to improve drug-like properties such as solubility and permeability. Researchers have explored the use of similar sulfonamide derivatives in the development of kinase inhibitors and other therapeutic agents. The integration of this group into the tetrahydroquinolin framework has opened new avenues for exploring its biological activity.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. The use of catalytic asymmetric synthesis has allowed for the preparation of enantiomerically pure derivatives, which are crucial for studying stereochemical effects on biological activity. Furthermore, computational chemistry tools have been employed to predict the binding modes of this compound to various protein targets. These studies have provided valuable insights into its potential as a lead compound for drug development.
The tetrahydroquinolin moiety in this compound plays a pivotal role in determining its pharmacokinetic properties. Its rigid structure facilitates interactions with biological targets while maintaining a favorable pharmacokinetic profile. Preclinical studies have demonstrated that this compound exhibits moderate potency against several enzyme targets, making it a promising candidate for further investigation.
In terms of applications, this compound has shown potential in the treatment of various diseases, including cancer and inflammatory disorders. Its ability to inhibit key enzymes involved in these conditions has been validated through in vitro assays. Additionally, ongoing research is focused on optimizing its bioavailability and reducing potential off-target effects.
The development of N-(1-Ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide represents a significant step forward in the design of bioactive molecules with tailored properties. Its unique combination of structural features and functional groups makes it a valuable tool for advancing our understanding of molecular interactions in biological systems.
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